(E)-3-(2-(Pyridin-2-ylmethylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazinoindole moiety fused with a pyridine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This reaction proceeds through the formation of a dihydropyridine intermediate, which is then oxidized to form the pyridine ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of aqueous micelles catalyzed by p-toluenesulfonic acid under ultrasonic irradiation have been explored to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-methylpyridine and 2,6-dimethylpyridine share structural similarities with 2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE.
Triazinoindole Derivatives: Other compounds containing the triazinoindole moiety also exhibit similar properties.
Uniqueness
The uniqueness of 2-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PYRIDINE lies in its specific combination of the triazinoindole and pyridine structures, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H11N7 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C15H11N7/c1-2-7-12-11(6-1)13-14(18-12)19-15(22-20-13)21-17-9-10-5-3-4-8-16-10/h1-9H,(H2,18,19,21,22)/b17-9+ |
InChI Key |
ONGVWUJNJJKTFU-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=CC=N4 |
Origin of Product |
United States |
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